N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of ethoxy and methoxy functional groups attached to phenyl rings, along with a nitro group on the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyaniline and 4-methoxyaniline with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Condensation: Acetic acid as a catalyst.
Major Products
Reduction: Formation of N2-(4-aminophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy or methoxy groups.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Scientific Research Applications
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N2-(4-Methoxyphenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- N2-(4-Methoxyphenyl)-N4-(4-aminophenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the nitro group on the pyrimidine ring provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H20N6O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O4/c1-3-29-15-10-6-13(7-11-15)22-19-23-17(20)16(25(26)27)18(24-19)21-12-4-8-14(28-2)9-5-12/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
TYHXZXBKVLTXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.